molecular formula C7H7BrN2O B1370754 6-Bromo-N-methylpicolinamide CAS No. 337535-94-1

6-Bromo-N-methylpicolinamide

Cat. No.: B1370754
CAS No.: 337535-94-1
M. Wt: 215.05 g/mol
InChI Key: LWRUIQMLRILQEJ-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpicolinamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is primarily used in scientific research, particularly in the fields of proteomics and cancer research . The compound is characterized by its bromine atom attached to the sixth position of the picolinamide ring, which is further substituted with a methyl group on the nitrogen atom.

Preparation Methods

The synthesis of 6-Bromo-N-methylpicolinamide typically involves the bromination of N-methylpicolinamide. One common method includes the reaction of N-methylpicolinamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the sixth position of the picolinamide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-N-methylpicolinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpicolinamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain kinases, such as Aurora-B kinase, which play a crucial role in cell division and tumor growth . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

6-Bromo-N-methylpicolinamide can be compared with other similar compounds, such as:

    4-Chloro-N-methylpicolinamide: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    N-Methylpicolinamide: Lacks the halogen substitution, which can significantly alter its chemical properties and applications.

    6-Fluoro-N-methylpicolinamide: Contains a fluorine atom, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

6-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUIQMLRILQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622013
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-94-1
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromopicolinic acid (Aldrich) was coupled with methyl amine using carbonyl diimidazole (CDI) as coupling reagent to afford 6-bromopyridine-2-carboxylic acid methylamide. The 6-bromopyridine-2-carboxylic acid methylamide underwent Suzuki coupling with 4-phenoxyphenylboronic acid, in the presence of tetrakis(triphenylphosphine)palladium as catalyst to give 6-(4-phenoxyphenyl)pyridine-2-carboxylic acid methylamide as a solid. 1H NMR (CDCl3): δ 8.12 (d, J=7.8 Hz, 1H), 7.98 (d, J=8.7 Hz, 2H), 7.90 (t, J=7.8 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.38 (t, J=8.4 Hz, 2H), 7.18-7.06 (m, 5H), 3.08 (d, J=5.4 Hz, 3H).
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Synthesis routes and methods II

Procedure details

A solution of 6-bromopicolinoyl chloride (Example 69A, 350 mg, 1.6 mmol) in tetrahydrofuran (4 mL) was added in portions via a pipette over 2 minutes to a solution of methylamine (40 wt. % in water, 4 mL, 46.2 mmol) in tetrahydrofuran (6 mL). The mixture was stirred for 15 minutes and partitioned between water (5 mL) and CH2Cl2 (25 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (25 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered and concentrated to provide the desired product, 6-bromo-N-methylpicolinamide. 1H NMR (300 MHz, CDCl3) δ ppm 3.03 and 3.04 (s and s, 3H), 7.45 and 7.60 (dd and dd, J=8.1, 1.0 Hz, 1H), 7.71 and 7.82 (t, J=7.8 Hz, 1H), 7.75-7.88 (bs, 1H), 8.11-8.18 (m, 1H); MS (DCI/NH3) m/z 215 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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